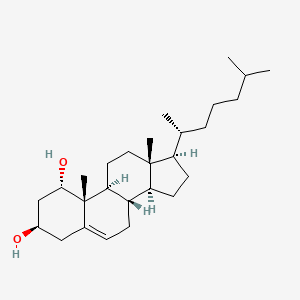

Cholest-5-ene-1alpha,3beta-diol

Description

Contextualizing Oxysterols as Cholesterol Metabolites

Oxysterols are oxygenated derivatives of cholesterol that can be formed through either enzymatic reactions or non-enzymatic auto-oxidation. wikipedia.orgnih.gov These modifications, which typically involve the introduction of hydroxyl, keto, or epoxide groups, dramatically alter the physicochemical properties and biological activities of the parent cholesterol molecule. physiology.org While once considered mere byproducts of cholesterol catabolism, oxysterols are now recognized as a diverse class of bioactive lipids involved in a wide array of cellular functions. nih.govnih.gov

Their roles are multifaceted, ranging from the regulation of cholesterol homeostasis and bile acid synthesis to influencing immune responses, glucose metabolism, and even apoptosis. nih.govnih.govebi.ac.uk Oxysterols exert their effects through various mechanisms, including acting as ligands for nuclear receptors like the Liver X Receptors (LXRs) and retinoic acid-related orphan receptors (RORs), and interacting with other proteins that control lipid metabolism. nih.gov The study of these compounds, often termed the "oxysterome," is a rapidly expanding field, continually revealing new layers of complexity in lipid biology. nih.gov

Overview of Cholest-5-ene (B1209259) Structural Variants and Their Significance

Within the broad category of oxysterols, the cholest-5-ene diols represent a significant subgroup. These compounds retain the characteristic double bond at the fifth position of the cholesterol backbone but possess two hydroxyl groups at various positions on the steroid nucleus or the side chain. The specific location and stereochemistry of these hydroxyl groups give rise to a multitude of structural isomers, each with potentially unique biological activities.

For instance, cholest-5-ene-3β,7α-diol and cholest-5-ene-3β,7β-diol are well-studied intermediates in the "neutral" and "acidic" pathways of bile acid synthesis, respectively. Another important variant, (25R)-cholest-5-ene-3β,26-diol, is known to be an intermediate in the conversion of cholesterol to bile acids and has been shown to induce apoptosis. ebi.ac.uknih.govresearchgate.net Furthermore, epimeric cholest-5-ene-3β,4-diols have been identified in oxidized low-density lipoprotein (LDL) and human atherosclerotic plaques, suggesting their involvement in the pathology of atherosclerosis. nih.gov The diverse functions of these variants underscore the principle that subtle structural differences can lead to profound changes in biological roles.

A number of cholest-5-ene variants have been identified and studied, each with distinct hydroxylation patterns and associated biological implications.

| Compound Name | Positions of Hydroxyl Groups | Notable Significance |

| Cholest-5-ene-3β,7α-diol | 3β, 7α | Intermediate in the neutral pathway of bile acid synthesis. |

| Cholest-5-ene-3β,7β-diol | 3β, 7β | Intermediate in the acidic pathway of bile acid synthesis. |

| (25R)-Cholest-5-ene-3β,26-diol | 3β, 26 (R-configuration) | Intermediate in bile acid synthesis; apoptosis inducer. ebi.ac.uknih.govresearchgate.net |

| Cholest-5-ene-3β,4α-diol | 3β, 4α | Found in oxidized LDL and atherosclerotic plaques. nih.gov |

| Cholest-5-ene-3β,4β-diol | 3β, 4β | Found in oxidized LDL and atherosclerotic plaques. nih.gov |

| Cholest-5-ene-3β,22(R)-diol | 3β, 22 (R-configuration) | Plays roles in cell membrane structure and signaling. ontosight.ai |

| Cholest-5-ene-3β,7α,12α-triol | 3β, 7α, 12α | Intermediate in steroid metabolism. nih.gov |

| Cholest-5-ene-3β,7α,27-triol | 3β, 7α, 27 | Metabolite in human and worm metabolic pathways. metabolicatlas.orgmetabolicatlas.org |

| Cholest-5-ene-3,16,22,26-tetrol | 3, 16, 22, 26 | A polyhydroxylated cholesterol derivative. nih.gov |

Research Gaps for Cholest-5-ene-1alpha,3beta-diol: A Call for Focused Inquiry

In stark contrast to its more extensively studied isomers, This compound remains a relatively enigmatic molecule. While its chemical structure is defined, a comprehensive understanding of its metabolic fate, biological functions, and potential role in health and disease is conspicuously absent from the current scientific literature. The introduction of a hydroxyl group at the 1α position is a unique modification that sets it apart from other cholest-5-ene-diols, suggesting that it may possess novel biological properties.

The current body of research on oxysterols has largely focused on derivatives hydroxylated at positions C4, C7, C22, C24, C25, and C27. The limited information available on 1α-hydroxylated cholesterol derivatives necessitates a focused inquiry into the synthesis, metabolism, and biological activities of this compound. Key questions that remain unanswered include:

What are the endogenous enzymatic pathways responsible for the synthesis of this compound?

What are its downstream metabolites?

Does it interact with known oxysterol receptors and binding proteins?

What are its effects on gene expression and cellular signaling pathways?

Does its presence or concentration correlate with any physiological or pathological states?

Addressing these research gaps is crucial for a more complete understanding of the oxysterome and its intricate involvement in metabolic regulation. The unique structural features of this compound suggest that it could be a key player in as-yet-undiscovered metabolic pathways or regulatory networks. Therefore, a dedicated and focused research effort is warranted to elucidate the role of this understudied oxysterol.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)16-25(29)27(19,5)24(21)13-14-26(22,23)4/h9,17-18,20-25,28-29H,6-8,10-16H2,1-5H3/t18-,20-,21+,22-,23+,24+,25+,26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFVRWPSABSGRQ-AFWJMSMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949215 | |

| Record name | Cholest-5-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26358-75-8 | |

| Record name | (1α,3β)-Cholest-5-ene-1,3-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26358-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-1alpha,3beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026358758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-ene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-1α,3β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Enzymatic Pathways of Cholest 5 Ene Diols

Endogenous Formation from Cholesterol Precursors

The initial and rate-limiting step in the conversion of cholesterol to more polar oxysterols is the introduction of one or more hydroxyl groups onto the cholesterol backbone. This process is primarily carried out by a superfamily of enzymes known as cytochrome P450 monooxygenases.

The enzymatic hydroxylation of cholesterol is a key step in its metabolism, leading to the formation of a variety of oxysterols with diverse biological activities. Cytochrome P450 (CYP) enzymes, a large family of heme-containing monooxygenases, are the primary catalysts for these reactions. diva-portal.org While the direct endogenous synthesis of Cholest-5-ene-1alpha,3beta-diol is not extensively documented in scientific literature, the actions of various CYP enzymes on the cholesterol molecule are well-characterized.

One of the most significant enzymes in cholesterol hydroxylation is CYP27A1, a mitochondrial enzyme also known as sterol 27-hydroxylase. nih.gov CYP27A1 catalyzes the oxidation of the sterol side chain, with a primary role in the alternative pathway of bile acid synthesis. nih.gov This enzyme is responsible for the 26-hydroxylation of cholesterol, which can also be referred to as 27-hydroxylation due to the prochiral nature of the C26 and C27 methyl groups. diva-portal.org This reaction is a crucial step in the catabolism of cholesterol in extrahepatic tissues. nih.gov Mutations in the CYP27A1 gene can lead to cerebrotendinous xanthomatosis, a lipid storage disorder, highlighting the enzyme's importance in cholesterol homeostasis. mdpi.com

Other important cytochrome P450 enzymes involved in cholesterol hydroxylation include:

CYP7A1 : The rate-limiting enzyme in the classic pathway of bile acid synthesis, which catalyzes the 7α-hydroxylation of cholesterol. diva-portal.orgnih.gov

CYP46A1 : Primarily found in the brain, this enzyme is responsible for the 24-hydroxylation of cholesterol, a key step in cholesterol elimination from the central nervous system. nih.govnih.gov

CYP3A4 : While mainly known for its role in drug metabolism, CYP3A4 also metabolizes cholesterol and its derivatives. nih.govnih.govraena.ai

The following table summarizes the key cytochrome P450 enzymes involved in cholesterol hydroxylation:

Table 1: Key Cytochrome P450 Enzymes in Cholesterol Hydroxylation| Enzyme | Location | Primary Hydroxylation Position | Biological Role |

|---|---|---|---|

| CYP27A1 | Mitochondria (ubiquitous) | 26 (27) | Bile acid synthesis (alternative pathway), cholesterol elimination |

| CYP7A1 | Endoplasmic Reticulum (liver) | 7α | Bile acid synthesis (classic pathway, rate-limiting step) |

| CYP46A1 | Endoplasmic Reticulum (brain) | 24 | Cholesterol elimination from the brain |

| CYP3A4 | Endoplasmic Reticulum (liver, intestine) | Various | Drug metabolism, cholesterol metabolism |

For mitochondrial cytochrome P450 enzymes like CYP27A1 to act on cholesterol, the substrate must first be transported from the outer to the inner mitochondrial membrane. This crucial transport step is mediated by the Steroidogenic Acute Regulatory Protein (StAR), also known as StarD1. nih.govwikipedia.org StAR is a transport protein that facilitates the movement of cholesterol across the aqueous intermembrane space of the mitochondria, a process that is considered the rate-limiting step in steroid hormone biosynthesis. nih.goviu.edu

The expression of StarD1 is primarily in steroidogenic tissues such as the adrenal glands and gonads. nih.gov Its function is essential for the production of all steroid hormones. iu.edu In the context of cholest-5-ene-diol synthesis, StarD1's role is critical for supplying cholesterol to mitochondrial enzymes like CYP27A1, thereby initiating the pathway of bile acid synthesis and the formation of hydroxylated cholesterol derivatives. nih.govnih.gov The mechanism of action is thought to involve a conformational change in StAR upon binding to the outer mitochondrial membrane, which allows it to bind a cholesterol molecule and shuttle it to the inner membrane. researchgate.net

Cholest-5-ene-3beta,24-diol, more commonly known as cerebrosterol or 24S-hydroxycholesterol, is a prominent oxysterol in the brain. Its synthesis is a prime example of tissue-specific cholesterol hydroxylation. Cerebrosterol is formed through the action of the enzyme cholesterol 24-hydroxylase, also known as CYP46A1. nih.gov This enzyme is highly expressed in the neurons of the brain. nih.gov

The 24-hydroxylation of cholesterol by CYP46A1 is the main pathway for cholesterol elimination from the brain, as the blood-brain barrier prevents the direct transport of cholesterol itself. nih.gov The addition of the hydroxyl group at the C24 position increases the polarity of the molecule, allowing it to diffuse across the blood-brain barrier and enter the systemic circulation, from where it is transported to the liver for further metabolism and excretion. nih.gov The levels of cerebrosterol in the circulation are often used as a peripheral marker of brain cholesterol homeostasis. wikipedia.orgnih.gov

Enzymatic Conversions and Intermediates

Once formed, cholest-5-ene-diols can undergo further enzymatic modifications, including dehydrogenation and sulfation. These reactions alter the biological activity and metabolic fate of the oxysterols.

The enzyme 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) plays a crucial role in the biosynthesis of all active steroid hormones. In the context of cholest-5-ene-diol metabolism, the isoform HSD3B7 is of particular importance. HSD3B7 is an enzyme located in the endoplasmic reticulum of liver cells that is involved in the bile acid synthesis pathway. nih.govnih.govmedlineplus.gov

HSD3B7 catalyzes the oxidation and isomerization of 3β-hydroxy-Δ5-steroids to 3-keto-Δ4-steroids. youtube.comuniprot.org A key substrate for HSD3B7 is cholest-5-ene-3beta,7alpha-diol, which is an intermediate in the classic pathway of bile acid synthesis. youtube.com HSD3B7 converts this diol into 7α-hydroxycholest-4-en-3-one. nih.govnih.gov This reaction is an essential step in the formation of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.gov

Mutations in the HSD3B7 gene lead to a rare genetic disorder known as congenital bile acid synthesis defect type 1. nih.govnih.govpnas.org This condition is characterized by a deficiency in bile acid production, leading to cholestasis and liver disease. nih.govnih.gov

The following table provides a summary of the HSD3B7 enzyme.

Table 2: Characteristics of HSD3B7| Feature | Description |

|---|---|

| Enzyme Name | 3β-hydroxy-Δ5-C27-steroid oxidoreductase |

| Gene | HSD3B7 |

| Location | Endoplasmic Reticulum (primarily liver) |

| Function | Catalyzes the conversion of 3β-hydroxy-Δ5-steroids to 3-keto-Δ4-steroids |

| Key Substrate | Cholest-5-ene-3beta,7alpha-diol |

| Product | 7α-hydroxycholest-4-en-3-one |

| Associated Disease | Congenital bile acid synthesis defect type 1 |

Sulfation is another important modification of cholest-5-ene-diols, catalyzed by sulfotransferase (SULT) enzymes. The isoform SULT2B1b has been identified as a key enzyme in the sulfation of oxysterols. nih.govnih.gov SULT2B1b exhibits substrate preference for 3β-hydroxysteroids, including cholesterol and various oxysterols. nih.govnih.gov

A significant substrate for SULT2B1b is 25-hydroxycholesterol (B127956). The sulfation of 25-hydroxycholesterol by SULT2B1b produces 25-hydroxycholesterol-3-sulfate (25HC3S). nih.gov This reaction is not merely a detoxification step but has significant regulatory implications. While 25-hydroxycholesterol is an agonist for the Liver X Receptor (LXR), a nuclear receptor that plays a key role in lipid metabolism, its sulfated form, 25HC3S, acts as an LXR antagonist. nih.govnih.gov By converting an agonist to an antagonist, SULT2B1b can modulate LXR signaling pathways and thereby influence cholesterol and fatty acid metabolism. nih.govnih.govnih.gov

The activity of SULT2B1b is not limited to 25-hydroxycholesterol; it can also sulfate (B86663) other oxysterols such as 24-hydroxycholesterol. nih.gov The differential expression of SULT2B1b in various tissues suggests a tissue-specific regulation of oxysterol activity. nih.gov

The table below presents kinetic data for the sulfation of different substrates by a phospho-mimetic mutant of human SULT2B1b, highlighting its substrate preference.

Table 3: Kinetic Parameters of hSULT2B1b-S348D for Various Substrates| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Pregnenolone | 0.05 ± 0.02 | 0.25 ± 0.01 | 5.0 x 106 |

| DHEA | 0.23 ± 0.03 | 0.30 ± 0.01 | 1.3 x 106 |

| Cholesterol | 1.0 ± 0.1 | 0.17 ± 0.01 | 1.7 x 105 |

Data adapted from a study using a phospho-mimetic mutant (S348D) of human SULT2B1b, which exhibits enhanced activity. nih.gov

Isomerization Processes in Sterol Metabolism

Isomerization is a critical process in sterol metabolism that alters the chemical properties and biological activity of sterol intermediates. A key isomerization event involves the shifting of a double bond within the sterol ring structure.

A notable example of this is the enzymatic conversion of cholest-5-ene-3β,7α-diol to 7α-hydroxycholest-4-en-3-one. nih.gov This reaction is catalyzed by cholest-5-ene-3β,7α-diol 3β-dehydrogenase, which is also known as hydroxy-Δ-5-steroid dehydrogenase. The enzyme facilitates the oxidation of the 3β-hydroxyl group to a 3-keto group and the simultaneous isomerization of the double bond from the Δ5 position (between carbons 5 and 6) to the Δ4 position (between carbons 4 and 5). nih.gov This process is essential in the pathway for bile acid synthesis.

Another relevant isomerization is the conversion of cholest-5-en-3-one to cholest-4-en-3-one, a reaction that can be catalyzed by cholesterol oxidase. nih.govresearchgate.net This demonstrates the metabolic flexibility and the various enzymatic tools cells employ to modify sterol structures for different biological purposes.

These isomerization reactions are fundamental for the progression of metabolic pathways, enabling the production of a wide range of steroid hormones and bile acids from the common precursor, cholesterol.

Regulation of Cholest-5-ene-Diols Biosynthetic Enzymes

The biosynthesis of cholest-5-ene-diols is intricately regulated through the control of the enzymes involved in the cholesterol metabolic pathway. The regulation occurs at multiple levels, including transcriptional control, feedback inhibition, and post-translational modifications of the key enzymes.

Specific enzymes that produce cholest-5-ene-diols are also subject to regulation. For example, the expression of cholesterol 25-hydroxylase (CH25H) , which produces 25-hydroxycholesterol, is induced by interferons, implicating it in the immune response. wikipedia.orguniprot.org Its product, 25-hydroxycholesterol, can suppress SREBP processing, thus acting as a feedback regulator of cholesterol synthesis. uniprot.org

The expression of oxysterol 7-alpha-hydroxylase (CYP7B1) is regulated by transcription factors such as Sp1. omeka.net Unlike CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway which is primarily expressed in the liver, CYP7B1 has a broader tissue distribution and is involved in an alternative bile acid synthesis pathway. wikipedia.orgnih.gov Its promoter region lacks a typical TATA box but contains GC-rich sequences that are binding sites for Sp1, which is crucial for its basal transcription. omeka.net Furthermore, the activity of key enzymes in cholesterol metabolism, including cholesterol 7-alpha-hydroxylase, can be modulated by phosphorylation and dephosphorylation, providing a mechanism for rapid, short-term regulation. nih.govnih.gov

This complex regulatory network ensures that the levels of cholest-5-ene-diols and other cholesterol metabolites are maintained within a narrow range to meet physiological demands without reaching toxic levels.

Metabolic Fates and Interconversions of Cholest 5 Ene Diols

Pathways of Further Metabolism

Cholest-5-ene-diols, which are oxysterols derived from cholesterol, undergo further metabolic transformations that are crucial for their biological activity and elimination. These pathways primarily involve conversion to bile acids and modification through oxidation and conjugation reactions.

Conversion to Bile Acids

A significant fate of several cholest-5-ene-diol isomers is their conversion into bile acids, a process central to cholesterol homeostasis. This transformation occurs primarily in the liver.

For instance, cholest-5-ene-3β,7α-diol is a key intermediate in the classic (or neutral) pathway of bile acid synthesis. It is converted to 7α-hydroxycholest-4-en-3-one by the enzyme cholest-5-ene-3β,7α-diol 3β-dehydrogenase (HSD3B7). wikipedia.org This reaction is an initial step in the pathway that ultimately leads to the formation of the primary bile acids, cholic acid and chenodeoxycholic acid. researchgate.net Mutations in the gene for HSD3B7 can lead to a congenital defect in bile acid synthesis, resulting in progressive liver disease. wikipedia.org

Another important precursor is cholest-5-ene-3β,26-diol (also known as 27-hydroxycholesterol), which is an intermediate in the alternative (or acidic) pathway of bile acid synthesis. nih.govresearchgate.net Studies in rats and hamsters have shown that intravenously administered cholest-5-ene-3β,26-diol is rapidly metabolized to bile acid metabolites, including cholic acid. researchgate.net The formation of 3β-hydroxychol-5-enoic acid from cholesterol has been shown to proceed via cholest-5-ene-3β,26-diol as an intermediate. nih.govnih.gov

The metabolism of cholest-5-ene-3β,7α,12α-triol has also been studied, indicating its role in the biosynthesis of bile acids. nih.govmetabolicatlas.org

Oxidation Products and Conjugation (e.g., Sulfation of Oxysterols)

Besides conversion to bile acids, cholest-5-ene-diols can undergo other modifications, including oxidation and conjugation, with sulfation being a key process.

Oxidation of the 3β-hydroxyl group of various cholest-5-ene-diols can lead to the formation of 3-oxo derivatives. For example, the enzymatic conversion of cholest-5-ene-3β,7α-diol to 7α-hydroxycholest-4-en-3-one is an oxidation step. wikipedia.org In intestinal microorganisms, cholesterol can be catabolized to cholest-5-en-3-one. mdpi.comnist.gov

Sulfation is a major metabolic pathway for oxysterols. This conjugation reaction, catalyzed by sulfotransferase enzymes, was initially considered a detoxification pathway. However, recent evidence suggests that sulfated oxysterols are biologically active molecules themselves. Androst-5-ene-3β,17β-diol, a related steroid, is known to be sulfated to form androstenediol (B1197431) sulfate (B86663). wikipedia.org This process is reversible, with steroid sulfatase able to convert the sulfated form back to the original diol. wikipedia.org This highlights a potential regulatory mechanism where sulfation and desulfation can modulate the activity of these sterols.

Tissue-Specific Metabolism and Distribution (e.g., Liver, Brain, Plasma)

The metabolism and distribution of cholest-5-ene-diols are tissue-specific, reflecting the diverse roles these molecules play in different parts of the body.

Liver: The liver is the primary site for the conversion of cholest-5-ene-diols into bile acids. nih.govnih.gov Studies using rat liver cell fractions have demonstrated the metabolism of cholest-5-ene-3β,7α-diol. nih.gov The formation of cholest-5-ene-3β,26-diol as an intermediate in bile acid synthesis also occurs in liver mitochondria. nih.govnih.gov The concentration of cholest-5-ene-3β,4β-diol in rat liver has been measured to be approximately 0.62 µg/g of wet weight. nih.gov

Brain: Certain cholest-5-ene-diols are found and synthesized in the brain. Cholest-5-ene-3β,24-diol , also known as cerebrosterol, is biosynthesized in the brain. nih.govnih.gov Studies have shown its synthesis by bovine cerebral cortical microsomes and its accumulation in the developing rat brain. nih.govnih.gov

Plasma: Cholest-5-ene-diols are present in human plasma. The concentration of cholest-5-ene-3β,4β-diol in the plasma of healthy individuals has been quantified to be around 36 ng/mL. nih.govresearchgate.net

Interplay between Different Cholest-5-ene-Diol Isomers in Metabolic Networks

The various isomers of cholest-5-ene-diol are part of a complex metabolic network. While direct interactions between most isomers are not well-documented, their interconnected pathways of formation and metabolism suggest a coordinated role in cellular signaling and homeostasis.

For example, different isomers can be formed from cholesterol through various enzymatic or non-enzymatic oxidation reactions. researchgate.net The epimeric cholest-5-ene-3β,4-diols have been identified in oxidized low-density lipoprotein (LDL) and in human atherosclerotic plaques, suggesting their formation during lipid peroxidation. nih.gov

The interplay is also evident in the context of receptor binding and cellular response. For instance, androst-5-ene-3β,17β-diol (ADIOL) and its metabolite 5α-androstane-3β,17β-diol (3β-DIOL) exhibit complex interactions with estrogen and androgen receptors, stimulating or inhibiting breast cancer cell growth depending on the hormonal environment. nih.gov This demonstrates how different sterol diols can have distinct and sometimes opposing effects within the same cellular system, highlighting the complexity of their metabolic and signaling networks. The presence of multiple isomers in various tissues, such as the different diols found in plasma and liver, points towards a multifaceted regulatory system where the balance between different isomers may be crucial for maintaining physiological functions.

Data Tables

Table 1: Concentration of Cholest-5-ene-3β,4β-diol in Biological Samples

| Biological Matrix | Species | Concentration | Reference(s) |

| Plasma | Human | 36 ± 4.3 ng/mL | nih.govresearchgate.net |

| Liver | Rat | 0.62 ± 0.19 µg/g wet weight | nih.gov |

Biological Functions and Molecular Mechanisms of Select Cholest 5 Ene Diols

Regulation of Lipid Homeostasis

25-hydroxycholesterol (B127956) is a pivotal regulator of cellular lipid balance, exerting its influence on cholesterol synthesis, fatty acid and triglyceride biosynthesis, and cholesterol removal pathways.

Impact on Cholesterol Synthesis Pathways (e.g., SREBP-1c/2 modulation by 25HCDS)

25-HC is a potent suppressor of cholesterol synthesis through its intricate regulation of the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. nih.govfrontiersin.org When cellular cholesterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus for proteolytic cleavage, releasing its active N-terminal domain which then translocates to the nucleus to activate the transcription of genes involved in cholesterol biosynthesis. frontiersin.org

25-HC inhibits this process by binding to insulin-induced gene (Insig) proteins, which in turn bind to the SREBP cleavage-activating protein (SCAP). nih.govfrontiersin.org This 25-HC-induced SCAP-Insig complex retains the SREBP-2/SCAP complex in the ER, preventing its activation. nih.govfrontiersin.org This leads to a downstream reduction in the expression of SREBP-2 target genes. While 25-HC is a well-established regulator of SREBP-2, its direct impact on SREBP-1c is also significant. Research has shown that the activation of Liver X Receptors (LXRs) by oxysterols like 25-HC can lead to the upregulation of SREBP-1c, which primarily governs fatty acid synthesis. nih.gov However, some studies indicate that at higher concentrations, 25-HC can also suppress SREBP-1c expression. nih.gov

Modulation of Fatty Acid and Triglyceride Biosynthesis (e.g., ACC, FAS, HMG-CoA reductase)

The influence of 25-HC on fatty acid and triglyceride biosynthesis is closely linked to its effects on SREBPs. By modulating SREBP-1c, 25-HC can indirectly regulate the expression of key lipogenic enzymes. SREBP-1c is a master transcriptional activator of genes involved in fatty acid synthesis, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). Therefore, by influencing SREBP-1c activity, 25-HC can modulate the rate of fatty acid production.

Table 1: Modulation of Key Enzymes in Lipid Biosynthesis by 25-Hydroxycholesterol

| Enzyme | Pathway | Effect of 25-HC | Mechanism |

| HMG-CoA Reductase | Cholesterol Synthesis | Inhibition | Decreased synthesis and increased degradation of the enzyme. nih.gov |

| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Indirect Modulation | Regulated via SREBP-1c, which is influenced by 25-HC. |

| Fatty Acid Synthase (FAS) | Fatty Acid Synthesis | Indirect Modulation | Regulated via SREBP-1c, which is influenced by 25-HC. |

Influence on Cholesterol Efflux and Clearance (e.g., via LXR-ABCA1/ABCG5/8 signaling)

25-HC plays a critical role in promoting the removal of excess cholesterol from cells, a process known as reverse cholesterol transport. It achieves this primarily by acting as a ligand for Liver X Receptors (LXRs). nih.gov Upon activation by 25-HC, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes.

Key LXR target genes involved in cholesterol efflux include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporters G5 and G8 (ABCG5/8). ABCA1 facilitates the transfer of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles. ABCG5 and ABCG8, on the other hand, are crucial for the secretion of cholesterol from hepatocytes into the bile. By upregulating the expression of these transporters, 25-HC enhances the efflux of cholesterol from cells, thereby contributing to its clearance from the body.

Cellular Signaling Pathway Modulation

Beyond its role in lipid metabolism, 25-hydroxycholesterol is a potent modulator of various cellular signaling pathways, particularly those involved in nuclear receptor activation and inflammatory responses.

Nuclear Receptor Interactions (e.g., LXR, PPARγ, PGC-1α by 25HCDS)

As previously mentioned, 25-HC is a well-characterized endogenous ligand for both LXRα and LXRβ. nih.gov This interaction is central to its role in regulating cholesterol homeostasis. In addition to LXRs, some studies suggest a potential interplay between 25-HC and other nuclear receptors. For instance, a sulfated metabolite of 25-HC, 25-hydroxycholesterol-3-sulfate (25HC3S), has been shown to directly bind to and activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov Activation of PPARγ by 25HC3S was found to attenuate inflammatory responses in macrophages. nih.gov However, direct binding of 25-HC itself to PPARγ is not well-established.

The interaction of 25-HC with Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is less direct and is likely mediated through its effects on other nuclear receptors that PGC-1α coactivates, such as LXR and PPARγ. PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism and can be recruited by nuclear receptors to enhance their transcriptional activity.

Table 2: Nuclear Receptor Interactions of 25-Hydroxycholesterol and its Metabolites

| Nuclear Receptor | Interaction with 25-HC/Metabolite | Functional Outcome |

| Liver X Receptor (LXR) | Direct agonist | Upregulation of genes for cholesterol efflux and fatty acid synthesis. nih.gov |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Indirectly via its metabolite 25HC3S | Attenuation of inflammatory responses. nih.gov |

| Peroxisome Proliferator-Activated Receptor γ Coactivator 1α (PGC-1α) | Indirect | Coactivation of LXR and PPARγ target genes. |

Attenuation or Induction of Inflammatory Responses (e.g., NFκB, TNFα, ILβ signaling)

25-hydroxycholesterol exhibits a dual role in modulating inflammatory responses, acting as both a pro- and anti-inflammatory agent depending on the cellular context. Its anti-inflammatory effects are often linked to its ability to suppress SREBP activation. By inhibiting SREBP processing, 25-HC can reduce the transcription of interleukin-1β (IL-1β), a key pro-inflammatory cytokine. frontiersin.orgnih.govnih.gov

Conversely, 25-HC can also amplify inflammatory signaling. It has been shown to enhance the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and various interleukins in certain settings. frontiersin.orgnih.govwsu.edu This pro-inflammatory action can be mediated through the activation of signaling pathways like Nuclear Factor-kappa B (NF-κB). wsu.edu For example, 25-HC can amplify TNF-mediated pro-inflammatory responses through an integrin-FAK-NF-κB signaling network. wsu.edu The balance between the pro- and anti-inflammatory effects of 25-HC appears to be tightly regulated and dependent on the specific cell type and the surrounding inflammatory milieu.

Effects on Cellular Proliferation and Apoptosis Pathways

There is currently a lack of specific research data detailing the effects of Cholest-5-ene-1alpha,3beta-diol on the intricate pathways governing cellular proliferation and programmed cell death (apoptosis). While studies on related cholestene diols and their metabolites have demonstrated clear roles in these processes, such findings cannot be directly extrapolated to this compound.

For instance, research on the sulfated form of a similar compound, 5-cholesten-3beta, 25-diol 3-sulfate, has been shown to promote the proliferation of liver cells. Conversely, certain epimers of vitamin D3, which share a core sterol structure, have been identified as inducers of apoptosis in specific cell lines. However, the unique stereochemistry of the hydroxyl groups at the 1-alpha and 3-beta positions of this compound suggests it may have distinct biological activities that are yet to be elucidated. Without dedicated studies, its influence on key regulatory proteins of the cell cycle and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), caspases, and members of the Bcl-2 family, remains unknown.

Roles in Cellular Homeostasis and Metabolic Regulation

Similarly, the specific roles of this compound in maintaining cellular homeostasis and regulating metabolic pathways are not well-documented. The broader class of oxysterols, which includes various hydroxylated forms of cholesterol, is known to participate in the regulation of lipid metabolism, including cholesterol and fatty acid synthesis, through mechanisms involving nuclear receptors like the Liver X Receptors (LXRs) and the Sterol Regulatory Element-Binding Proteins (SREBPs).

However, the specific interactions and regulatory capacity of this compound within these pathways have not been a subject of focused investigation. Therefore, its contribution to maintaining the balance of cellular functions and its potential as a signaling molecule in metabolic processes are yet to be determined.

Table 1: Summary of Research Status for this compound

| Biological Process | Research Findings for this compound |

| Cellular Proliferation | No specific data available. |

| Apoptosis Pathways | No specific data available. |

| Cellular Homeostasis | No specific data available. |

| Metabolic Regulation | No specific data available. |

Analytical Methodologies for Cholest 5 Ene Diols

Extraction and Purification Techniques

The initial and most critical step in the analysis of cholest-5-ene-diols is their extraction from the biological sample and purification from interfering substances. The choice of technique depends on the sample matrix, such as plasma, tissues, or cells. mdpi.comaston.ac.uk

Commonly employed methods include chemical extraction, such as liquid-liquid extraction (LLE), and solid-phase extraction (SPE). aston.ac.uknih.gov For plasma samples, a protein precipitation step is often performed first, followed by LLE. nih.gov One developed method for human plasma involves protein precipitation with methanol. nih.gov Another approach for plasma uses a single protein precipitation and re-concentration step to minimize in vitro autoxidation of cholesterol. nih.gov For tissue samples like liver or atherosclerotic plaques, an additional LLE step is often required. mdpi.comnih.gov A method using Triton and DMSO has been shown to improve extraction efficiency and recovery of oxysterols from the cellular matrix. aston.ac.uk

Solid-phase extraction is a widely used technique for selectively isolating oxysterols from lipid extracts. nih.gov Oasis HLB cartridges, which contain a polymeric reversed-phase sorbent, are frequently used for this purpose. nih.gov While SPE is effective in separating oxysterols from many other components, it may not possess the intrinsic resolution to separate and quantify them from all other interfering compounds on its own. mdpi.com

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), can also serve as a purification technique, although it is more commonly used for analytical separation. tandfonline.comtandfonline.com Its utility in purification is based on its ability to separate compounds based on their polarity.

Chromatographic Separation Methods

Following extraction and purification, chromatographic methods are employed to separate Cholest-5-ene-1alpha,3beta-diol from other closely related sterols and isomers. The primary techniques used are Gas-Liquid Chromatography (GLC) and Reverse-Phase Liquid Chromatography (RPLC). aston.ac.uk

Gas-Liquid Chromatography (GLC): Often coupled with mass spectrometry (GC-MS), GLC has traditionally been used for oxysterol analysis due to its high chromatographic resolving power. nih.govnih.gov This technique requires the analytes to be volatile and thermally stable, which often necessitates a derivatization step for oxysterols to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMSi) ethers. researchgate.net GC-MS has been successfully used to identify and quantify various oxysterols, including epimeric cholest-5-ene-3beta,4-diols in oxidized LDL and human atherosclerotic tissue. nih.govnih.gov

Reverse-Phase Liquid Chromatography (RPLC): RPLC has become the predominant technique for the analysis of oxysterols, especially when coupled with mass spectrometry. mdpi.comaston.ac.uknih.gov It offers several advantages, including greater sensitivity for many compounds and the ability to analyze samples without derivatization. aston.ac.uknih.gov RPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. youtube.com C18 columns are a classic and widely used stationary phase for this purpose. nih.govyoutube.com The separation is typically achieved using a gradient elution, where the proportion of a non-polar organic solvent (like acetonitrile (B52724) or isopropanol) in the mobile phase is gradually increased. nih.govyoutube.com This allows for the efficient separation of a wide range of oxysterols with varying polarities in a single run. rsc.org For instance, a multistep gradient with a C18 reverse phase column can effectively separate various mono- and dihydroxysterols. nih.gov Phenyl hexyl columns have also been used for the simultaneous chromatographic separation of oxysterols. mdpi.com

Spectrometric Characterization and Quantification

Spectrometric methods provide the means for the definitive identification and precise quantification of the separated cholest-5-ene-diols.

Mass spectrometry (MS) is the cornerstone of modern oxysterol analysis due to its high sensitivity and selectivity. It is typically coupled with a chromatographic separation method, such as GC-MS or, more commonly, LC-MS.

Tandem Mass Spectrometry (MS/MS): LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of oxysterols. nih.govmdpi.comaston.ac.uk This technique offers high sensitivity and specificity, allowing for the reliable detection of low-concentration lipids. mdpi.com Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are frequently used. nih.govmdpi.com In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process significantly enhances selectivity and allows for accurate quantification even in complex biological samples. youtube.com Various ionization sources can be used, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.govrsc.orgacs.org While direct analysis of oxysterols is possible, derivatization can sometimes be employed to improve ionization efficiency and sensitivity by over 1000-fold. acs.orgnih.gov

GC-MS: As mentioned earlier, Gas Chromatography-Mass Spectrometry is a well-established technique for identifying and quantifying oxysterols. nih.govnih.govnih.gov Following separation on the GC column, the compounds are ionized, typically by electron ionization, and the resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and identification. nist.govnist.gov

LC/MS/MS: The combination of liquid chromatography and tandem mass spectrometry provides a robust and high-throughput platform for oxysterol analysis. nih.gov Optimized LC-MS/MS methods can simultaneously quantify multiple oxysterols in various biological specimens within a short analysis time, often around 12 minutes per sample. mdpi.com The method's validation typically includes assessing linearity, precision, recovery, sensitivity, and stability to ensure reliable results. mdpi.comrsc.org

| Parameter | Finding | Reference |

|---|---|---|

| Linearity (R²) | Exceeded 0.995 for seven oxysterols. | mdpi.com |

| Detection Limit | 0.1 ng/ml for ROS-derived free oxysterols. | nih.gov |

| Intra-day Precision | <7% for all sterols in lipoprotein-deficient serum. | rsc.org |

| Recovery | Ranged from 77% to 92% for phytosterols (B1254722) and cholesterol precursors. | rsc.org |

| Between-run Imprecision | Ranged from 7.9% to 11.7%. | nih.gov |

Isotope dilution mass spectrometry (ID-MS) is considered a gold standard method for the accurate quantification of oxysterols. researchgate.netnih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled) of the analyte to the sample at the beginning of the analytical procedure. researchgate.netnih.gov The labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, purification, derivatization, and ionization. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard using mass spectrometry (typically GC-MS or LC-MS/MS), a highly accurate and precise quantification can be achieved. nih.govresearchgate.net This method effectively corrects for any sample loss during preparation and for variations in instrument response. ID-MS has been successfully applied to determine the concentration of various oxysterols in human plasma and rat liver. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including oxysterols. While MS techniques are excellent for identification and quantification, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are used. researchgate.net The chemical shifts, coupling constants, and signal intensities in an NMR spectrum can confirm the position of hydroxyl groups and the stereochemistry of the molecule, which is crucial for distinguishing between different isomers. researchgate.net For example, ¹H NMR can confirm the presence of hydroxyl and aliphatic protons, while ¹³C NMR can identify imide and ketone carbons, as well as aromatic carbons in derivatized compounds. researchgate.net Although less sensitive than mass spectrometry and requiring a larger amount of pure sample, NMR is an invaluable tool for the definitive structural confirmation of newly identified or synthesized oxysterols.

Preclinical Investigations and Disease Model Associations of Cholest 5 Ene Diols

Metabolic Disorders Research

Research in preclinical models has highlighted the potential role of cholest-5-ene-diols and related metabolites in the context of non-alcoholic fatty liver disease (NAFLD). NAFLD is characterized by the accumulation of fat in the liver and can progress to more severe liver conditions. nih.gov Experimental models, both in vivo using mice and in vitro using cell lines like HepG2, are crucial for understanding the molecular mechanisms underlying NAFLD and for testing potential therapeutic agents. nih.gov

One area of investigation has focused on how certain cholesterol metabolites influence lipid metabolism in the liver. For instance, studies have explored the effects of these compounds on signaling pathways that regulate lipogenesis, the process of synthesizing fatty acids. A key pathway implicated in NAFLD is the liver X receptor α (LXRα)/sterol regulatory element-binding protein-1c (SREBP-1c) signaling cascade, which promotes the expression of genes involved in fatty acid and triglyceride synthesis. nih.gov

In a study using a high-fat diet-induced NAFLD mouse model, the administration of 5-cholesten-3β,25-diol 3-sulfate (25HC3S), a sulfated derivative of a cholest-5-ene-diol, was found to decrease hepatic lipid accumulation. nih.gov This effect was associated with the suppression of the SREBP-1c signaling pathway and a reduction in the expression of key lipogenic enzymes such as fatty acid synthase and acetyl-CoA carboxylase 1. nih.gov Furthermore, this compound was shown to reduce hepatic inflammation, a common feature of NAFLD, by decreasing the mRNA levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1α/β. nih.gov These findings suggest that certain cholest-5-ene-diol derivatives can modulate lipid homeostasis and inflammatory responses in the liver, offering potential avenues for further research into NAFLD.

Table 1: Effects of Cholest-5-ene-diol Derivatives in NAFLD Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 5-cholesten-3β,25-diol 3-sulfate (25HC3S) | High-fat diet-induced NAFLD mice | Decreased hepatic lipid accumulation, suppressed SREBP-1c signaling, reduced expression of lipogenic enzymes, decreased hepatic inflammation. | nih.gov |

Preclinical studies using various animal models have investigated the impact of cholest-5-ene-diol derivatives and related compounds on hyperlipidemia and dyslipidemia, conditions characterized by abnormal levels of lipids in the blood. These studies are crucial for understanding how these compounds might influence cholesterol and triglyceride metabolism.

In obese, diabetic db/db mice, a model that exhibits hyperlipidemia, dietary supplementation with cholest-4-en-3-one, a structural analog of a cholest-5-ene-diol metabolite, was found to significantly alleviate high levels of lipids in the blood. mdpi.com This effect was attributed, at least in part, to an increase in the excretion of lipids. mdpi.com Specifically, the study demonstrated that dietary cholest-4-en-3-one increased the content of free fatty acids and neutral steroids in the feces of these mice. mdpi.com This suggests that the compound may interfere with the intestinal absorption of triglycerides, leading to lower serum triglyceride levels. mdpi.com

Furthermore, the same study observed that dietary cholest-4-en-3-one reduced the levels of desmosterol (B1670304), a precursor to cholesterol, in the plasma but not in the liver. mdpi.com This finding points towards a potential suppression of cholesterol synthesis in tissues outside the liver as another mechanism contributing to the normalization of cholesterol metabolism. mdpi.com Interestingly, a previous study had also shown that cholest-5-en-3-one, a metabolic precursor to cholest-4-en-3-one, reduced serum triglyceride levels in db/db mice. mdpi.com

Another related compound, 5-cholesten-3β,25-diol 3-sulfate (25HC3S), has also been shown to decrease serum lipid levels in high-fat diet-fed mice. nih.gov These findings collectively suggest that certain cholest-5-ene-diol derivatives and their analogs can modulate lipid levels through various mechanisms, including reduced intestinal absorption and altered cholesterol synthesis.

Table 2: Effects of Cholest-5-ene-Diol Related Compounds in Hyperlipidemia Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Cholest-4-en-3-one | db/db mice | Alleviated hyperlipidemia, increased fecal excretion of free fatty acids and neutral steroids, reduced plasma desmosterol levels. | mdpi.com |

| Cholest-5-en-3-one | db/db mice | Reduced serum triglyceride levels. | mdpi.com |

The db/db mouse is a widely used model for studying obesity and its associated metabolic complications, such as insulin (B600854) resistance and hyperglycemia. nih.govresearchgate.netnih.gov Research has explored the potential of cholest-5-ene-diol derivatives and related compounds to mitigate these metabolic disturbances.

In a study involving db/db mice, dietary administration of cholest-5-en-3-one, a metabolite of cholesterol, was found to markedly attenuate hyperglycemia and severe hyperinsulinemia. nih.govnih.gov This improvement in glucose metabolism was linked to a reduction in chronic inflammation. nih.govnih.gov Specifically, the production of inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) was decreased in the white adipose tissue of the mice fed cholest-5-en-3-one. nih.gov The study further suggested that the anti-inflammatory effects of cholest-5-en-3-one might be attributable to the suppression of the NF-κB signaling pathway. nih.govnih.gov

While cholest-5-en-3-one showed positive effects on glucose metabolism and inflammation, its impact on obesity itself was limited. The study reported that the compound did not sufficiently improve obesity in the db/db mice. nih.govresearchgate.net However, it did alleviate hepatomegaly (enlarged liver) and reduce elevated serum triglyceride levels. nih.govresearchgate.net

Similarly, a related compound, cholest-4-en-3-one, when supplemented in the diet of db/db mice, also led to an alleviation of hyperinsulinemia. mdpi.com This effect was observed alongside improvements in hyperlipidemia and hepatic cholesterol accumulation, although, like its precursor, it did not significantly improve obesity. mdpi.com

These findings suggest that certain cholesterol metabolites can positively influence key aspects of obesity-associated metabolic disorders, particularly insulin resistance and hyperglycemia, primarily through their anti-inflammatory properties.

Table 3: Effects of Cholest-5-ene-Diol Related Compounds in Obesity-Associated Metabolic Disorder Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Cholest-5-en-3-one | db/db mice | Attenuated hyperglycemia and hyperinsulinemia; decreased inflammatory cytokines (MCP-1, IL-6, TNF-α); suppressed NF-κB signaling; alleviated hepatomegaly; reduced serum triglycerides; did not improve obesity. | nih.govresearchgate.netnih.gov |

Inflammatory Condition Models

Macrophage cells, such as the human THP-1 cell line, are pivotal in studying inflammatory responses at the cellular level. nih.govnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory state and are used to investigate the anti-inflammatory potential of various compounds. nih.gov

Research has shown that certain cholesterol derivatives can modulate inflammatory responses in macrophage models. For instance, 3β-hydroxycholest-5-en-7-one, isolated from a natural source, demonstrated anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophage cells. nih.gov This compound was found to significantly suppress the production of key inflammatory mediators, including nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov The underlying mechanism for this anti-inflammatory action was shown to involve the downregulation of the NF-κB and extracellular signal-regulated kinase (ERK) signaling pathways. nih.gov

In another context, studies with the cholesterol metabolite cholest-5-en-3-one in db/db mice indicated a reduction in the production of inflammatory cytokines. nih.govnih.gov This suggests that the compound has systemic anti-inflammatory effects that could be, in part, mediated through its action on macrophages. The study highlighted a decrease in monocyte chemoattractant protein-1 (MCP-1), IL-6, and TNF-α, and pointed to the inhibition of TNF-α-induced NF-κB activation as a potential mechanism. nih.govnih.gov

Furthermore, the sulfated oxysterol 5-cholesten-3β,25-diol 3-sulfate (25HC3S) has been shown to reduce high-fat diet-induced hepatic inflammation in mice, as evidenced by decreased levels of TNF-α and IL-1α/β mRNA. nih.gov This indicates that cholest-5-ene-diol derivatives can exert anti-inflammatory effects in the context of metabolic stress.

These findings from various macrophage and in vivo models underscore the potential of certain cholest-5-ene-diols and related compounds to attenuate inflammatory responses by modulating key signaling pathways and cytokine production.

Table 4: Anti-inflammatory Effects of Cholest-5-ene-Diol Related Compounds in Macrophage Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 3β-hydroxycholest-5-en-7-one | LPS-stimulated RAW 264.7 macrophages | Suppressed iNOS, TNF-α, and IL-1β production; downregulated NF-κB and ERK signaling pathways. | nih.gov |

| Cholest-5-en-3-one | db/db mice (in vivo) | Decreased production of MCP-1, IL-6, and TNF-α; inhibited TNF-α-induced NF-κB activation. | nih.govnih.gov |

Neurological Research and Neurodegenerative Disease Contexts (e.g., brain cholesterol metabolism, neuroblastoma cell lines)

Cholesterol metabolism in the brain is a critical area of research, as disruptions in this process are implicated in various neurological and neurodegenerative diseases. nih.govnih.govnih.gov Certain cholesterol metabolites, including cholest-5-ene-diols, are naturally present in the brain and are subjects of investigation to understand their physiological roles.

One such metabolite, cholest-5-ene-3β,24-diol, also known as cerebrosterol, has been identified and studied in the context of brain development. nih.gov Research has shown its biosynthesis and accumulation in the developing rat brain, suggesting a role in normal brain maturation and function. nih.gov The biosynthesis of cerebrosterol has been demonstrated to occur in the microsomes of the cerebral cortex, indicating that the brain has the capacity to produce this specific diol. nih.gov

In the context of neurodegenerative diseases, the modulation of cholesterol metabolism pathways is an area of active investigation. nih.gov While direct studies on cholest-5-ene-1alpha,3beta-diol in specific neurodegenerative disease models are not extensively detailed in the provided search results, related compounds have been used to probe cellular mechanisms relevant to these conditions. For example, 25-hydroxycholesterol (B127956), a cholest-5-ene-diol derivative, has been utilized in studies involving mouse neuroblastoma cells to investigate the activation of the ABCA1 signaling pathway, which is involved in cholesterol transport and is relevant to neurodegenerative processes. biocompare.com

The study of how different cholesterol metabolites influence neuronal cells and glial cells is fundamental to understanding the pathophysiology of diseases like Alzheimer's and Parkinson's. nih.gov For instance, the accumulation of certain lipids and cholesterol derivatives can impact neuronal vulnerability and inflammatory responses within the central nervous system. Further research into the specific roles of this compound and other related diols in brain cholesterol homeostasis and their potential involvement in neurodegenerative pathways is warranted to elucidate their significance in neurological health and disease.

Table 5: Cholest-5-ene-Diols in Neurological Research

| Compound/Metabolite | Research Context | Key Findings/Observations | Reference |

|---|---|---|---|

| Cholest-5-ene-3β,24-diol (Cerebrosterol) | Developing rat brain | Biosynthesis and accumulation observed, suggesting a role in normal brain development. | nih.gov |

| Cholest-5-ene-3β,24-diol (Cerebrosterol) | Bovine cerebral cortical microsomes | Demonstrated biosynthesis, indicating the brain's capacity to produce this diol. | nih.gov |

Other Disease-Associated Preclinical Models

No preclinical data is available for this compound in any other disease-associated models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cholest-5-ene-1alpha,3beta-diol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A key synthetic pathway involves the Oppenauer oxidation of ergosterol to ergosta-4,6,22-trien-3-one, followed by dehydrogenation with SeO₂ to form ergosta-1,4,6,22-tetraen-3-one. Subsequent epoxidation with H₂O₂/NaOH in dioxane yields the 1α,2α-epoxide intermediate, which is reduced using Li in liquid NH₃ to produce this compound . To optimize yield, parameters such as reaction temperature (e.g., controlled exothermicity during epoxidation) and stoichiometric ratios of SeO₂ in dehydrogenation should be systematically tested.

Q. How can this compound be isolated and purified from natural sources, and what analytical techniques validate its structural integrity?

- Methodological Answer : The compound is found in plant extracts (e.g., Oroxylum indicum) and can be isolated via column chromatography using silica gel and gradient elution with hexane-ethyl acetate. Structural validation requires a combination of NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry at C1α and C3β . Purity assessment should include HPLC with a C18 column and UV detection at 210 nm.

Q. What are the standard protocols for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies should be conducted under ICH guidelines (Q1A) by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Degradation products are monitored via LC-MS, with a focus on oxidation at the 5-ene double bond or hydroxyl group isomerization. Long-term stability requires storage at –20°C in argon-sealed vials .

Advanced Research Questions

Q. How do stereochemical variations at C1α and C3β influence the biological activity of this compound, particularly in receptor binding assays?

- Methodological Answer : Comparative studies using epimeric analogs (e.g., 1β,3α-diol) can be performed via molecular docking and surface plasmon resonance (SPR) to evaluate binding affinity to estrogen receptor-beta (ERβ). For instance, 3β-hydroxyl groups in related steroids (e.g., 5α-androstane-3β,17β-diol) show ERβ-dependent activation of oxytocin promoters, suggesting a critical role of stereochemistry . Dose-response curves (EC₅₀ values) should be generated using luciferase reporter assays in ERβ-transfected cell lines.

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell models?

- Methodological Answer : Discrepancies may arise from cell-specific metabolism (e.g., sulfation or glucuronidation) or differential expression of nuclear receptors. To address this:

- Perform metabolomic profiling (LC-MS/MS) to identify active metabolites.

- Use CRISPR/Cas9 to knockout candidate receptors (e.g., ERβ) and assess pathway dependency.

- Cross-validate findings in primary cells (e.g., hypothalamic neurons) versus immortalized lines .

Q. How can computational tools (e.g., retrosynthetic AI) predict novel derivatives of this compound with enhanced pharmacological properties?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance Reaxys) can propose derivatization sites by analyzing reaction databases. For example, introducing fluorinated groups at C25 may improve metabolic stability. Synthetic feasibility is assessed using parameters like bond dissociation energy (DFT calculations) and retrosynthetic complexity scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.